molecular formula C19H15FN6O5S B2598256 N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 888417-50-3

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B2598256
CAS No.: 888417-50-3
M. Wt: 458.42
InChI Key: JRKCCCFMIMFTFV-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features a unique structure that includes a pyrimidine ring, a nitrophenyl group, and a fluorobenzamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic or basic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine intermediate with a thiol compound, such as 2-mercaptoethanol, under mild conditions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached via a nucleophilic substitution reaction, where the nitrophenylamine reacts with an appropriate electrophile.

    Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the intermediate with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thioether groups, leading to the formation of sulfoxides and sulfone derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further react to form various derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings and the amide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under conditions like reflux or room temperature, depending on the specific reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic and amide derivatives.

Scientific Research Applications

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interfere with cellular signaling pathways.

    Biochemistry: The compound is used as a probe to study enzyme interactions and protein-ligand binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular signaling pathways, it can modulate the activity of kinases and other signaling proteins, leading to altered cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
  • N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Uniqueness

The presence of the fluorobenzamide moiety in N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide distinguishes it from similar compounds. The fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a unique and valuable compound for research and development.

Properties

CAS No.

888417-50-3

Molecular Formula

C19H15FN6O5S

Molecular Weight

458.42

IUPAC Name

N-[4-amino-2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide

InChI

InChI=1S/C19H15FN6O5S/c20-11-3-1-10(2-4-11)17(28)23-15-16(21)24-19(25-18(15)29)32-9-14(27)22-12-5-7-13(8-6-12)26(30)31/h1-8H,9H2,(H,22,27)(H,23,28)(H3,21,24,25,29)

InChI Key

JRKCCCFMIMFTFV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N)F

solubility

not available

Origin of Product

United States

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